Quinoline-6-carbonitrile
Overview
Description
Quinoline-6-carbonitrile is an organic compound that belongs to the quinoline family Quinoline itself is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N this compound is characterized by the presence of a nitrile group (-CN) attached to the sixth position of the quinoline ring
Synthetic Routes and Reaction Conditions:
Method 1 Skraup Synthesis: One of the classical methods for synthesizing quinoline derivatives is the Skraup synthesis. This involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. For this compound, a nitrile precursor can be introduced during the reaction.
Method 2 Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde containing a nitrile group. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods:
Catalytic Hydrogenation: Industrial production may involve the catalytic hydrogenation of quinoline derivatives with nitrile groups. This process is typically carried out under high pressure and temperature using catalysts such as palladium or platinum.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline-6-carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitrile group in this compound can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic substitution reactions can occur at various positions on the quinoline ring. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium or platinum catalysts.
Substitution: Chlorine, bromine, Lewis acid catalysts.
Major Products Formed:
Oxidation: Quinoline-6-carboxylic acid.
Reduction: Quinoline-6-amine.
Substitution: Halogenated quinoline derivatives.
Mechanism of Action
Target of Action
Quinoline-6-carbonitrile primarily targets CDK8/19 Mediator kinases . These kinases play a crucial role in the regulation of gene expression and are implicated in several diseases, including cancer .
Mode of Action
This compound interacts with its targets by inhibiting the activity of CDK8/19 Mediator kinases . This inhibition results in a more sustained suppression of CDK8/19-dependent cellular gene expression .
Biochemical Pathways
The inhibition of CDK8/19 Mediator kinases by this compound affects various biochemical pathways. These pathways are involved in cell cycle regulation, apoptosis, angiogenesis, cell migration, and modulation of nuclear receptor responsiveness . The exact downstream effects of these pathway alterations are still under investigation.
Pharmacokinetics
This compound exhibits good oral bioavailability and metabolic stability . It has a strong tumor-enrichment pharmacokinetic (PK) profile, which means it tends to accumulate in tumor tissues . This property enhances its efficacy in inhibiting tumor growth.
Result of Action
The inhibition of CDK8/19 Mediator kinases by this compound leads to significant antitumor effects . It has been shown to inhibit the growth of MV4-11 leukemia in a systemic in vivo model .
Biochemical Analysis
Biochemical Properties
Quinoline-6-carbonitrile has been found to interact with various enzymes and proteins, particularly CDK8/19, which are mediator kinases . These interactions are crucial for its role in biochemical reactions .
Cellular Effects
This compound influences cell function by modulating gene expression and cellular metabolism . It has been observed to have significant effects on cell signaling pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its interaction with CDK8/19 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . It has demonstrated excellent stability, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . While specific threshold effects have not been reported, it has been observed to inhibit the growth of MV4-11 leukemia in a systemic in vivo model with good tolerability .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . Its effects on metabolic flux or metabolite levels, however, have not been extensively studied.
Scientific Research Applications
Chemistry: : Quinoline-6-carbonitrile is used as a building block in organic synthesis
Biology: : In biological research, quinoline derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound, in particular, has shown promise in inhibiting certain enzymes involved in disease pathways.
Medicine: : this compound and its derivatives are investigated for their potential therapeutic applications. They are explored as candidates for the treatment of diseases such as malaria, cancer, and bacterial infections.
Industry: : In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the development of new materials.
Comparison with Similar Compounds
Quinoline: The parent compound of quinoline-6-carbonitrile, lacking the nitrile group.
Quinoline-4-carbonitrile: A similar compound with the nitrile group attached to the fourth position of the quinoline ring.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Uniqueness of this compound: this compound is unique due to the specific positioning of the nitrile group, which can influence its chemical reactivity and biological activity. This positioning can lead to different interactions with enzymes and biological targets compared to other quinoline derivatives. Additionally, the presence of the nitrile group can enhance the compound’s ability to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Properties
IUPAC Name |
quinoline-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFLNJLWZZABMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C#N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343900 | |
Record name | quinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23395-72-4 | |
Record name | quinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23395-72-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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